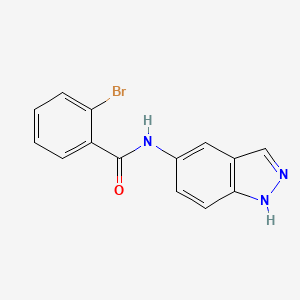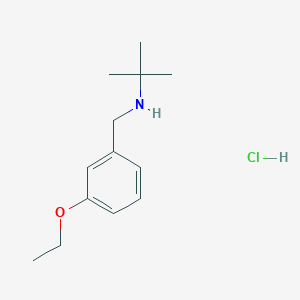![molecular formula C20H22FNO2 B5315907 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5315907.png)
3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol, also known as F13714, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including the serotonin, dopamine, and noradrenaline systems. 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has also been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein folding.
Biochemical and Physiological Effects
3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the promotion of neuroprotection, the improvement of cognitive function, and the modulation of neurotransmitter systems in the brain. 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has also been shown to have anxiolytic and antidepressant effects, which may be related to its modulation of the sigma-1 receptor.
实验室实验的优点和局限性
One of the advantages of using 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol in lab experiments is its potential therapeutic applications in various fields of medicine. 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has also been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol in lab experiments is its low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the study of 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol. One direction is to further investigate its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. Another direction is to elucidate its exact mechanism of action, which may provide insights into the development of new drugs targeting the sigma-1 receptor. Additionally, further studies are needed to optimize the synthesis method of 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol and to improve its solubility in water for use in lab experiments.
合成方法
The synthesis of 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol involves several steps, including the preparation of 3-hydroxybenzaldehyde, 4-fluoroacetophenone, and 1-benzylpiperidin-2-one. These three compounds are then reacted in the presence of a base to form 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol. The yield of 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol is approximately 40%, and the purity of the compound can be increased through recrystallization.
科学研究应用
3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has shown potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. In oncology, 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In psychiatry, 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
属性
IUPAC Name |
[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(3-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2/c21-18-10-8-15(9-11-18)6-7-16-3-2-12-22(14-16)20(24)17-4-1-5-19(23)13-17/h1,4-5,8-11,13,16,23H,2-3,6-7,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWJCMJKTABNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)O)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-hydroxy-3-methylbutyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B5315831.png)
![3-[({1-[4-(3-pyridinyl)benzyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5315843.png)
![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5315849.png)
![N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5315853.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-thiophenecarboxylate](/img/structure/B5315860.png)
![5-{4-[3-(2,6-dimethylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315865.png)
![5-benzyl-3-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5315874.png)
![5-(2-furyl)-3-[2-(2-furyl)vinyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B5315875.png)

![6-(2-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5315885.png)
![3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5315890.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5315893.png)
![2-fluoro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5315918.png)